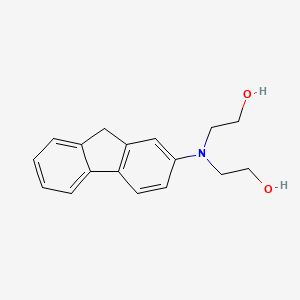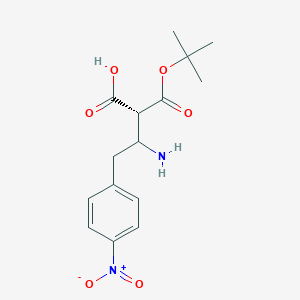
(R)-N-(tert-Butoxycarbonyl)-3-amino-4-(4-nitrophenyl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-N-(tert-Butoxycarbonyl)-3-amino-4-(4-nitrophenyl)butanoic acid is a chiral compound that plays a significant role in organic synthesis and pharmaceutical research. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a nitrophenyl group, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(tert-Butoxycarbonyl)-3-amino-4-(4-nitrophenyl)butanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps. This is usually achieved by reacting the amino compound with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Formation of the Butanoic Acid Backbone: The protected amino compound is then subjected to a series of reactions to form the butanoic acid backbone. This may involve the use of Grignard reagents, alkylation reactions, or other carbon-carbon bond-forming reactions.
Introduction of the Nitrophenyl Group: The nitrophenyl group is introduced through a nitration reaction, where a phenyl ring is treated with a nitrating agent such as nitric acid (HNO3) or a mixture of nitric acid and sulfuric acid (H2SO4).
Industrial Production Methods
In an industrial setting, the production of ®-N-(tert-Butoxycarbonyl)-3-amino-4-(4-nitrophenyl)butanoic acid may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction conditions such as temperature, pressure, and reagent concentrations.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrophenyl group, leading to the formation of nitro derivatives or other oxidized products.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of aniline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce aniline derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-N-(tert-Butoxycarbonyl)-3-amino-4-(4-nitrophenyl)butanoic acid is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the preparation of enantiomerically pure compounds, which are essential in asymmetric synthesis.
Biology
In biological research, this compound can be used as a precursor for the synthesis of peptides and proteins. The Boc protecting group is commonly used in solid-phase peptide synthesis (SPPS) to protect amino groups during the elongation of peptide chains.
Medicine
In medicine, ®-N-(tert-Butoxycarbonyl)-3-amino-4-(4-nitrophenyl)butanoic acid is investigated for its potential therapeutic applications. It may serve as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the production of fine chemicals and specialty materials. Its unique chemical properties make it suitable for various applications, including the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of ®-N-(tert-Butoxycarbonyl)-3-amino-4-(4-nitrophenyl)butanoic acid involves its interaction with specific molecular targets. The Boc protecting group can be selectively removed under acidic conditions, revealing the free amino group, which can then participate in various biochemical reactions. The nitrophenyl group may also interact with specific enzymes or receptors, modulating their activity and leading to desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(S)-N-(tert-Butoxycarbonyl)-3-amino-4-(4-nitrophenyl)butanoic acid: The enantiomer of the compound, differing in the configuration of the chiral center.
N-(tert-Butoxycarbonyl)-3-amino-4-(4-nitrophenyl)butanoic acid: A similar compound without the chiral center.
N-(tert-Butoxycarbonyl)-3-amino-4-phenylbutanoic acid: A related compound with a phenyl group instead of a nitrophenyl group.
Uniqueness
®-N-(tert-Butoxycarbonyl)-3-amino-4-(4-nitrophenyl)butanoic acid is unique due to its specific chiral configuration and the presence of both the Boc protecting group and the nitrophenyl group
Propiedades
Fórmula molecular |
C15H20N2O6 |
|---|---|
Peso molecular |
324.33 g/mol |
Nombre IUPAC |
(2R)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonyl]-4-(4-nitrophenyl)butanoic acid |
InChI |
InChI=1S/C15H20N2O6/c1-15(2,3)23-14(20)12(13(18)19)11(16)8-9-4-6-10(7-5-9)17(21)22/h4-7,11-12H,8,16H2,1-3H3,(H,18,19)/t11?,12-/m1/s1 |
Clave InChI |
FYKKSMQJFKRFLB-PIJUOVFKSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)[C@H](C(CC1=CC=C(C=C1)[N+](=O)[O-])N)C(=O)O |
SMILES canónico |
CC(C)(C)OC(=O)C(C(CC1=CC=C(C=C1)[N+](=O)[O-])N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[[4-[Bis(2-chloroethyl)amino]phenyl]methylideneamino]-2-phenyl-quinoline-4-carboxamide](/img/structure/B14001468.png)
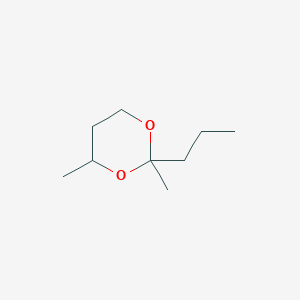
![5-Isocyanato-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B14001482.png)
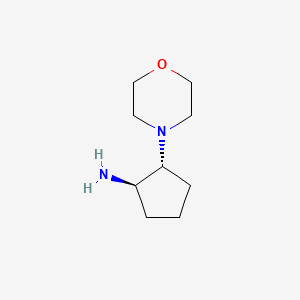
![2-[(1e)-3-Cyclohexyl-3-methyltriaz-1-en-1-yl]benzohydrazide](/img/structure/B14001510.png)

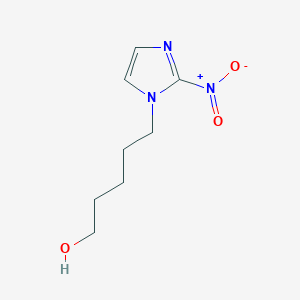
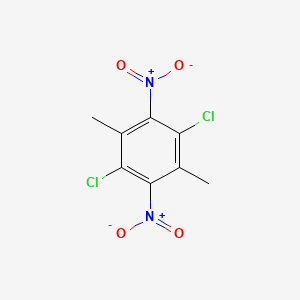
![2-Chloro-1-[4-(2-chloroacetyl)phenyl]ethanone](/img/structure/B14001531.png)
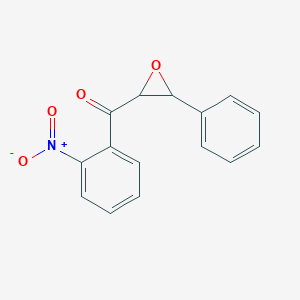
![Ethyl 2-[3-(2-bromoacetyl)anilino]-2-oxoacetate](/img/structure/B14001535.png)
![4-{(E)-[(4-Chlorophenyl)imino]methyl}benzene-1-carbothioamide](/img/structure/B14001537.png)

